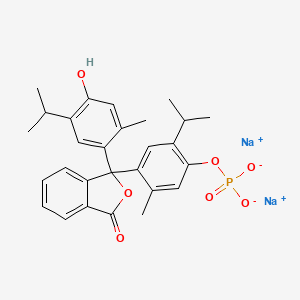

Thymolphthalein phosphate, disodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;[4-[1-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-3-oxo-2-benzofuran-1-yl]-5-methyl-2-propan-2-ylphenyl] phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31O7P.2Na/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(30)34-28)24-14-21(16(3)4)26(12-18(24)6)35-36(31,32)33;;/h7-16,29H,1-6H3,(H2,31,32,33);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUIXVJVXGLUIW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)OP(=O)([O-])[O-])C(C)C)C(C)C)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29Na2O7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

17016-43-2 (Parent) | |

| Record name | Thymolphthalein phosphate, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90890917 | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige powder; [Acros Organics MSDS] | |

| Record name | Sodium thymolphthalein monophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17673 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

62796-27-4, 28749-63-5 | |

| Record name | Thymolphthalein phosphate, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062796274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-3-[2-methyl-5-(1-methylethyl)-4-(phosphonooxy)phenyl]-, sodium salt (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90890917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolylphosphoric acid, sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Disodium 4-[3-[4-hydroxy-5-isopropyl-o-tolyl]-1-oxo-3H-isobenzofuran-3-yl]-6-isopropyl-m-tolyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Chromogenic Substrates in Enzymology and Analytical Biochemistry

Chromogenic substrates are indispensable tools in modern enzymology and analytical biochemistry. scbt.com These compounds are synthetic molecules designed to be colorless and soluble until they are acted upon by a specific enzyme. dcfinechemicals.comquora.com The enzyme catalyzes a reaction, typically hydrolysis, that cleaves a part of the substrate molecule, releasing a chromophore—a chemical group that is colored. dcfinechemicals.com This resulting colored product is often insoluble and its appearance provides a direct, visual confirmation of the enzyme's presence and activity. dcfinechemicals.com

The intensity of the color produced can be measured quantitatively with a spectrophotometer or colorimeter, allowing researchers to determine the rate of the enzymatic reaction. quora.com This principle is fundamental to numerous analytical techniques, including Enzyme-Linked Immunosorbent Assays (ELISA), immunohistochemistry, and Western blotting, where enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP) are used as labels. dcfinechemicals.com The high sensitivity of synthetic chromogenic substrates allows for the detection of very low levels of enzyme activity, often exceeding the sensitivity of natural substrates. chromogenicsubstrates.com This makes them crucial for studying enzymatic pathways, enzyme kinetics, and for identifying gene expression through enzymatic markers. scbt.com

Historical Perspective on the Development and Integration of Phosphorylated Phthalein Derivatives in Research

The use of phthalein derivatives as indicators and substrates has a well-established history in chemistry and biochemistry. Following the development of phenolphthalein-based substrates, researchers sought alternatives with improved properties. The synthesis of thymolphthalein (B86794) monophosphate was first reported in 1966 as a new substrate for alkaline phosphatase. nih.gov

In the early 1970s, chromogenic peptide substrates began to be introduced into research laboratories, rapidly leading to the development of new assays for enzymes involved in various biological systems. nih.gov Specifically, in 1973, ammonium (B1175870) thymolphthalein monophosphate was proposed as a novel substrate for determining both alkaline and acid phosphatase levels in serum. oup.comnih.gov This new substrate offered a significant advantage over its predecessors, such as p-nitrophenyl phosphate (B84403) and phenolphthalein (B1677637) monophosphate. oup.com The liberated thymolphthalein has an absorption maximum at 590 nm, a wavelength where interference from bilirubin (B190676) and hemoglobin—common components in serum samples—is negligible. oup.com This specificity, coupled with good stability and sensitivity, solidified the role of thymolphthalein phosphate derivatives in clinical and research laboratories. oup.comoup.com

Overview of Contemporary Academic Research Applications

Historical Development of Synthetic Pathways for Phosphorylated Phthalein Derivatives

The journey towards the use of thymolphthalein phosphate as a biochemical substrate is rooted in the broader history of phthalein dyes, which have been utilized as indicators since the late 19th century. The synthesis of the parent molecule, thymolphthalein, is a well-established organic reaction involving the condensation of two equivalents of thymol (B1683141) with one equivalent of phthalic anhydride (B1165640) under acidic conditions. researchgate.netnih.gov

The critical innovation for its use in enzymatic assays was the introduction of a phosphate group, rendering the molecule soluble in aqueous solutions and a target for phosphatase enzymes. A pivotal development in this area was the work of Coleman in 1966, who first reported the synthesis of thymolphthalein monophosphate as a novel substrate for alkaline phosphatase. dntb.gov.ua This seminal work laid the groundwork for its widespread adoption in clinical chemistry and biochemical research.

Subsequent research focused on refining the synthetic and purification processes to improve yield, purity, and cost-effectiveness. A notable contribution was made by Proksch in 1972, who developed a more economical method for the preparation of sodium thymolphthalein monophosphate. oup.com These early synthetic methodologies were instrumental in making thymolphthalein-based substrates more accessible for routine laboratory use.

The general synthetic approach involves the phosphorylation of thymolphthalein, typically using a phosphorylating agent such as phosphorus oxychloride, followed by hydrolysis and purification. The final step in producing the disodium salt involves the neutralization of the resulting phosphoric acid monoester with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, followed by precipitation or lyophilization to obtain the solid salt. The purity of the final product is crucial, as any contaminating inorganic phosphate or unreacted thymolphthalein can interfere with the accuracy of enzymatic assays.

Exploration of Derivatization and Alternate Salt Forms for Enhanced Research Utility

The inherent properties of thymolphthalein phosphate have prompted further exploration into its derivatization and the preparation of alternative salt forms to enhance its performance and utility in various research applications.

Preparation and Evaluation of Amine Salt Formulations in Enzymatic Assays

While the disodium salt of thymolphthalein monophosphate is widely used, researchers have investigated other salt forms to overcome certain limitations, such as solubility and stability in specific buffer systems. A significant area of this research has been the development of amine salts.

A 1973 study by Proksch, Bonderman, and Griep detailed the preparation of several amine salts of thymolphthalein monophosphate, including those formed with 2-amino-2-methyl-1,3-propanediol (B94268) (AMPD), tris(hydroxymethyl)aminomethane (Tris), diethanolamine, and dicyclohexylamine. nih.gov The preparation of these salts was found to be straightforward, yielding stable, non-hygroscopic, and free-flowing powders. nih.gov

A key advantage of certain amine salts, particularly the AMPD salt, is their enhanced solubility in the buffer systems commonly used for phosphatase assays. nih.gov This increased solubility allows for the preparation of more concentrated stock solutions and provides greater flexibility in assay design. The study demonstrated that the AMPD salt of thymolphthalein monophosphate was an acceptable and, in some respects, superior material for use in alkaline phosphatase determinations when compared to the magnesium salt, which exhibits low solubility. nih.gov The ease and reduced cost of preparation were also highlighted as significant benefits of the AMPD salt over the commercially available sodium salt at the time. nih.gov

Comparative Analysis of Disodium Salt Performance Against Other Cations in Biochemical Systems

The choice of the counter-ion in a substrate salt can significantly influence its performance in a biochemical assay. The comparison between the disodium salt and other cationic forms of thymolphthalein phosphate has been a subject of practical interest in the optimization of phosphatase assays.

The disodium salt is the most commonly available and utilized form of thymolphthalein phosphate. It offers good water solubility and is suitable for a wide range of applications. nih.gov However, its performance can be compared with other salts, such as magnesium and various amine salts, on several key parameters.

Solubility and Stability: As previously noted, a distinct advantage of certain amine salts, like the AMPD salt, over the magnesium salt is their superior solubility. nih.gov The magnesium salt of thymolphthalein monophosphate has limited solubility, which can restrict the dynamic range of the assay. nih.gov The disodium salt generally offers a good balance of solubility and stability for routine use. nih.gov

Enzymatic Assay Performance: While direct, side-by-side kinetic comparisons in the literature are scarce, the performance of different salt forms can be inferred from their practical application in enzymatic assays. The primary function of the salt is to provide the soluble thymolphthalein monophosphate anion, which is the actual substrate for the phosphatase enzyme. Therefore, as long as the cation does not interfere with the enzyme's activity, different salt forms are expected to exhibit similar kinetic profiles, provided they are fully solubilized in the assay buffer. A study by Proksch et al. indicated that the use of the AMPD salt in an automated method for serum alkaline phosphatase activity showed good precision and correlated well with the manual method using the sodium salt, suggesting comparable performance in a practical setting. nih.govnih.gov

Below is an interactive table summarizing the qualitative comparison of different thymolphthalein phosphate salts based on available research findings.

| Salt Form | Key Properties | Advantages in Research Applications | Disadvantages |

| Disodium Salt | Good water solubility, commercially available. | Widely used, suitable for most standard phosphatase assays. | Can be hygroscopic, potentially less soluble than some amine salts in specific buffers. |

| Magnesium Salt | Low water solubility. | Limited dynamic range in assays due to poor solubility. | |

| Amine Salts (e.g., AMPD) | High solubility, stable, non-hygroscopic powders. | Excellent for preparing concentrated stock solutions, easier and more economical to prepare in-house. | Not as widely commercially available as the disodium salt. |

Hydrolytic Mechanism by Phosphatase Enzymes

The fundamental reaction involves the enzymatic cleavage of the phosphate group from the thymolphthalein molecule. This hydrolysis breaks the ester bond, releasing free thymolphthalein and an inorganic phosphate ion. The liberated thymolphthalein then undergoes a pH-dependent color change, which is the basis of its use as an indicator.

Alkaline Phosphatase Catalysis and Reaction Kinetics

Alkaline phosphatases (ALPs) are a group of enzymes that exhibit optimal activity in alkaline environments, typically at a pH of 10.0 or higher. nih.gov The catalytic process for the hydrolysis of thymolphthalein monophosphate by ALP involves the formation of a non-covalent enzyme-substrate complex. Subsequently, a covalent phosphoseryl intermediate is formed, followed by the release of the alcohol moiety, thymolphthalein. In an alkaline medium (pH 10-10.5), thymolphthalein is deprotonated, resulting in a vibrant blue-colored product that can be measured photometrically at approximately 590 nm. nih.gov

The kinetics of this reaction generally follow the Michaelis-Menten model, where the reaction velocity increases with substrate concentration until it reaches a maximum velocity (Vmax). google.com The Michaelis constant (Km) for this substrate indicates the concentration at which the reaction rate is half of Vmax, providing a measure of the enzyme's affinity for the substrate. google.com The reaction is designed to exhibit zero-order kinetics up to high enzyme concentrations, ensuring a linear relationship between enzyme activity and the rate of color formation. medchemexpress.com

Table 1: General Kinetic Parameters for Alkaline Phosphatase with Thymolphthalein Monophosphate

| Parameter | Description | Typical Value Range |

| Optimal pH | The pH at which the enzyme exhibits maximum activity. | 9.0 - 10.5 nih.govnih.gov |

| Vmax | The maximum rate of the reaction when the enzyme is saturated with the substrate. | Varies with enzyme concentration and source google.com |

| Km | Michaelis constant; substrate concentration at half Vmax. | Varies depending on isoenzyme and conditions google.com |

Acid Phosphatase Hydrolysis and Reaction Dynamics

Acid phosphatases (ACPs) catalyze the hydrolysis of thymolphthalein monophosphate under acidic conditions. cellsignal.com The reaction mechanism is analogous to that of alkaline phosphatase, involving the cleavage of the phosphate ester bond to release thymolphthalein. nih.gov To measure the liberated thymolphthalein, the pH of the reaction mixture is raised by the addition of an alkali. This step serves two purposes: it stops the enzymatic reaction and induces the formation of the blue-colored thymolphthalein anion for colorimetric analysis. medchemexpress.comcellsignal.com

The reaction dynamics are critically dependent on maintaining an acidic pH, as ACPs have an optimal pH range that is significantly lower than that of ALPs.

Substrate Specificity Profiling in Enzyme Characterization

Thymolphthalein monophosphate is particularly valued for its high specificity towards certain phosphatase isoenzymes, which is a critical feature for diagnostic and research applications.

Discrimination in Prostatic Acid Phosphatase Research Methodologies

One of the most significant applications of thymolphthalein monophosphate is in the specific measurement of prostatic acid phosphatase (PAP), also known as ACPP. researchgate.netnih.gov This substrate demonstrates a marked preference for the prostatic isoenzyme over other forms of acid phosphatase found in human serum. medchemexpress.com This specificity allows for more accurate diagnostic assays for conditions related to the prostate, as it minimizes interference from other acid phosphatases. nih.gov Methodologies have been developed and improved to enhance the sensitivity of PAP detection using this substrate. researchgate.net

Comparative Substrate Reactivity with Other Phosphatase Isoenzymes (e.g., erythrocytic acid phosphatase, platelet acid phosphatase) in Research

Research has confirmed that thymolphthalein monophosphate is significantly more reactive with prostatic acid phosphatase than with acid phosphatase isoenzymes from other tissues, such as erythrocytes (red blood cells) and platelets. medchemexpress.com While not entirely exclusive to PAP, the rate of hydrolysis by these other isoenzymes is considerably lower. researchgate.net This differential reactivity is exploited in clinical chemistry to distinguish the prostatic fraction of total acid phosphatase activity.

Table 2: Relative Reactivity of Thymolphthalein Monophosphate with Acid Phosphatase Isoenzymes

| Isoenzyme Source | Relative Rate of Hydrolysis |

| Prostate | High |

| Erythrocytes | Low |

| Platelets | Low |

| Liver | Low nih.gov |

| Bone | Low nih.gov |

| This table provides a qualitative comparison based on the substrate's established specificity. |

Influence of Environmental Factors on Enzymatic Hydrolysis

The efficiency and rate of the enzymatic hydrolysis of thymolphthalein phosphate are susceptible to various environmental conditions. researchgate.netasu.edu

pH: As established, pH is a critical determinant of enzyme activity. The optimal pH for alkaline phosphatase is in the alkaline range (around 9-10.5), while acid phosphatases function optimally in an acidic environment (pH 4-6). nih.govnih.govasu.edu Deviations from the optimal pH can lead to a significant decrease in the reaction rate due to changes in the ionization state of the enzyme's active site and the substrate. asu.edu

Temperature: The rate of hydrolysis increases with temperature up to an optimum, which for many enzymatic reactions is around 50°C. asu.edu Beyond this point, the enzyme begins to denature, leading to a rapid loss of catalytic activity. researchgate.net

Additives and Inhibitors: The presence of certain substances can modulate enzyme activity. For example, surfactants like Brij 35 and proteins such as bovine serum albumin have been shown to enhance the hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase. Conversely, specific inhibitors can reduce or abolish enzyme activity. For instance, L-tartrate is a known inhibitor of prostatic acid phosphatase and is often used in assays to confirm the identity of the enzyme. labtest.com.br Other ions and compounds can also act as inhibitors for different phosphatases.

pH Dependence of Enzymatic Hydrolysis and Chromogenic Response

The enzymatic hydrolysis of thymolphthalein phosphate is critically dependent on pH, a factor that influences both the enzyme's catalytic activity and the final chromogenic signal. Phosphatases exhibit optimal activity within specific pH ranges. For instance, methods for determining prostatic acid phosphatase activity using this substrate often conduct the enzyme-catalyzed hydrolysis under acidic conditions. google.com The rate of hydrolysis is governed by factors including the pH optimum of the specific enzyme being assayed (e.g., acid phosphatase vs. alkaline phosphatase) and the ionization state of the substrate itself. nih.govnih.gov

The chromogenic aspect of the assay is a distinct, subsequent step that is also pH-dependent. The product of the enzymatic hydrolysis, thymolphthalein, functions as a pH indicator. After the hydrolysis reaction proceeds for a set incubation period at the optimal pH for the enzyme, the reaction is terminated by the addition of an alkali, such as sodium hydroxide. google.com This rapidly increases the pH of the mixture to a highly alkaline state, typically between pH 10 and 14. google.com In this alkaline environment, the released thymolphthalein undergoes a structural rearrangement to its colored form, producing a distinct blue color. The intensity of this blue color, which is directly proportional to the amount of thymolphthalein released and thus to the enzyme's activity, is measured photometrically at a wavelength of approximately 595 nm. google.com

This two-step pH process is crucial: one pH for optimal enzymatic activity and a second, higher pH for optimal color development.

Table 1: pH Conditions for Thymolphthalein Phosphate Assay

| Step | Process | Typical pH Condition | Purpose |

|---|---|---|---|

| 1 | Enzymatic Hydrolysis | Acidic (for Acid Phosphatase) or Alkaline (for Alkaline Phosphatase) | To achieve the maximum rate of substrate conversion by the enzyme. google.com |

Effects of Surfactants and Proteins on Hydrolysis Kinetics in Research Assays

In biochemical assays, the kinetics of thymolphthalein phosphate hydrolysis can be significantly influenced by the presence of other molecules, such as surfactants and proteins. Research has shown that these agents can act as enhancers, increasing the rate of the enzymatic reaction.

A notable study found that purified prostatic acid phosphatase catalyzes the hydrolysis of thymolphthalein monophosphate approximately 10 times faster when an optimal concentration of the non-ionic surfactant Brij 35 or a protein such as bovine serum albumin (BSA) or human serum proteins is present. nih.govresearchgate.net This enhancing effect is not due to a direct activation of the enzyme itself but rather to an interaction with the substrate. nih.gov

Further analysis through methods like gel filtration, dialysis, and sucrose (B13894) density-gradient centrifugation suggests a specific mechanism for this enhancement. The data indicate that the thymolphthalein phosphate substrate must first form a complex with the detergent or protein. nih.govresearchgate.net This pre-combination is believed to present the substrate to the enzyme in a more readily hydrolyzable form, thereby accelerating the reaction kinetics. researchgate.net The presence of these additives is therefore a critical consideration in the design and interpretation of research assays using this substrate.

Table 2: Effect of Additives on the Hydrolysis of Thymolphthalein Monophosphate by Prostatic Acid Phosphatase

| Additive | Effect on Reaction Rate | Proposed Mechanism | Reference |

|---|---|---|---|

| Brij 35 (Surfactant) | ~10-fold increase at optimal concentration | Substrate combines with the surfactant before enzymatic catalysis. | nih.govresearchgate.net |

| Bovine Serum Albumin (Protein) | ~10-fold increase at optimal concentration | Substrate combines with the protein before enzymatic catalysis. | nih.govresearchgate.net |

Advanced Spectrophotometric and Analytical Methodologies Employing the Compound

Development and Optimization of Colorimetric Assays for Enzyme Activity

The development of assays using thymolphthalein (B86794) phosphate (B84403) has been refined to ensure accuracy, stability, and adaptability for different research scales, from single measurements to high-throughput applications.

The fundamental principle of assays using thymolphthalein phosphate is the enzymatic hydrolysis of the substrate by phosphatases, such as acid phosphatase (ACP) or alkaline phosphatase (ALP). This reaction cleaves the phosphate group, liberating free thymolphthalein. atlas-medical.com In its free form, thymolphthalein acts as a pH indicator. To generate a measurable signal, the pH of the medium is raised by adding an alkali, such as sodium carbonate and sodium hydroxide (B78521). nih.gov This pH shift serves two critical functions: it immediately stops the enzymatic reaction and converts the released thymolphthalein into its blue quinoid form, which can be quantitatively measured. nih.gov

The resulting blue color is stable and its intensity is directly proportional to the amount of thymolphthalein released, and thus to the phosphatase activity in the sample. nih.gov The absorbance of the blue chromogen is typically measured spectrophotometrically at a maximum wavelength (λmax) of 590 nm. nih.gov The quality of the thymolphthalein monophosphate substrate is paramount for assay accuracy. Studies have shown that commercial lots of the substrate can vary significantly in purity, with contaminants such as free thymolphthalein or deficiencies in the active compound leading to unreliable results. nih.gov Therefore, specifications for high-quality substrate are critical and involve spectrophotometric and chromatographic analysis to ensure low background and high enzymatic conversion. nih.gov

Table 1: Spectrophotometric Properties of Thymolphthalein Phosphate Assay

| Parameter | Description |

|---|---|

| Substrate | Thymolphthalein monophosphate, disodium (B8443419) salt |

| Enzyme | Acid Phosphatase, Alkaline Phosphatase |

| Chromogen | Thymolphthalein |

| Color | Blue |

| Optimal pH (Color) | >10 nih.gov |

| λmax (nm) | 590 nih.gov |

The thymolphthalein phosphate assay is well-suited for high-throughput screening (HTS), a process essential for drug discovery and large-scale enzymatic research. thermofisher.com Its design as an endpoint colorimetric assay allows for simple and rapid measurements compatible with automation. nih.gov The stability of the substrate at room temperature and the stability of the final blue color for up to 120 minutes are significant advantages for processing large batches of samples, as is common in HTS workflows. nih.gov

The methodology is readily adaptable to multi-well plate formats, such as 96-well plates, enabling the simultaneous analysis of numerous samples. sciencellonline.com This miniaturization reduces reagent consumption and allows for the efficient screening of enzyme activity or the identification of potential enzyme inhibitors from large compound libraries. dcfinechemicals.comnih.gov The straightforward procedure—incubation followed by the addition of a single stop/color development reagent—simplifies the integration with automated liquid handling systems, further enhancing throughput and reproducibility. nih.govdcfinechemicals.com

Comparative Methodological Efficacy with Other Chromogenic and Fluorogenic Substrates

The performance of thymolphthalein phosphate is often evaluated against other common phosphatase substrates to determine its suitability for specific research applications.

p-Nitrophenyl phosphate (pNPP) is one of the most widely used chromogenic substrates for phosphatase assays. researchgate.netnih.gov It is hydrolyzed to p-nitrophenol, which produces a yellow color under alkaline conditions, measured at approximately 405 nm. researchgate.netnih.gov A comparative study assessing alkaline phosphatase activity found a high correlation (r=0.96) between the thymolphthalein monophosphate method and a pNPP-based method. nih.gov However, the same study noted a systematic difference between the two, which is attributable to the inherent differences in the substrates and their respective chromogens. nih.gov

Phenolphthalein (B1677637) monophosphate (PMP) is another structurally similar substrate that functions on the same indicator-release principle as thymolphthalein phosphate. While effective, studies comparing chromogenic substrates like PMP and pNPP to fluorogenic alternatives have shown the latter to be significantly more sensitive. For instance, in one study, the fluorogenic substrate 4-methylumbelliferyl phosphate (4MeUP) was found to be 6-7 times more sensitive than PMP and 8-13 times more sensitive than pNPP for detecting alkaline phosphatase. psu.edu This highlights a general trade-off where chromogenic assays like the thymolphthalein phosphate method offer simplicity and cost-effectiveness, while fluorogenic assays provide superior sensitivity.

Table 2: Comparative Performance of Phosphatase Substrates

| Substrate | Abbreviation | Chromogen | λmax (nm) | Key Characteristics |

|---|---|---|---|---|

| Thymolphthalein Phosphate | TMP | Thymolphthalein | 590 nih.gov | Good stability; endpoint assay is well-suited for HTS. nih.gov |

| p-Nitrophenyl Phosphate | pNPP | p-Nitrophenol | 405 researchgate.netnih.gov | Widely used; good correlation with TMP but shows systematic differences. nih.gov |

| Phenolphthalein Monophosphate | PMP | Phenolphthalein | ~550 | Structurally similar to TMP; less sensitive than fluorogenic substrates. psu.edu |

| α-Naphthyl Phosphate | - | α-Naphthol + Diazo Dye | 405 atlas-medical.com | Requires a secondary coupling reaction to produce color. atlas-medical.com |

α-Naphthyl phosphate is another substrate used for phosphatase detection, particularly for acid phosphatase. atlas-medical.com The assay principle differs significantly from the thymolphthalein method. Enzymatic hydrolysis releases α-naphthol, which is colorless. atlas-medical.com To generate a signal, the α-naphthol must be coupled with a diazonium salt, such as Fast Red TR, to form a colored azo dye that is measured at 405 nm. atlas-medical.comdcfinechemicals.com This two-step process for color development can be more complex than the single pH adjustment required for thymolphthalein phosphate.

In direct comparisons for the detection of seminal acid phosphatase, results from assays using thymolphthalein monophosphate and α-naphthyl phosphate were found to correlate exactly. However, the thymolphthalein phosphate method was identified as an effective alternative due to its high selectivity and stability. A crucial advantage is that it eliminates the need for potentially hazardous coupling agents like o-dianisidine, which has been used in some α-naphthyl phosphate methods and is a known carcinogenic hazard. Furthermore, while α-naphthyl phosphate may exhibit greater molecular activity, thymolphthalein monophosphate has been reported to be more specific for prostatic acid phosphatase (PAP).

Applications in Biological Sample Analysis for Fundamental Research Purposes

Thymolphthalein phosphate, disodium salt, is a valuable tool for fundamental research requiring the quantification of phosphatase activity in various biological samples. It has been effectively used for the specific determination of prostatic acid phosphatase in human serum, providing a reliable method for research into the enzyme's characteristics and regulation. atlas-medical.comnih.gov The development of detailed specifications for the substrate was driven by its application in measuring PAP activity, highlighting its importance in this research context. nih.gov

The utility of the substrate extends to the broader analysis of both acid and alkaline phosphatases from diverse biological origins, including tissues of the prostate, bone, and liver. Its application in analyzing enzyme activity from different sources allows researchers to investigate the differential expression and function of phosphatase isoenzymes in various physiological and pathological models.

Table 3: Application in Biological Sample Analysis for Fundamental Research Purposes

| Biological Sample | Target Enzyme | Research Purpose |

|---|---|---|

| Human Serum | Prostatic Acid Phosphatase (PAP) | Measurement of specific enzyme activity; development of assay specifications. atlas-medical.comnih.gov |

| Semen, Vaginal Swabs | Seminal Acid Phosphatase | Presumptive screening and comparative substrate analysis. |

| Various Tissues (Prostate, Bone, Liver) | Acid and Alkaline Phosphatases | Analysis of enzyme activity from different biological sources. |

Enzymatic Activity Detection in In Vitro Tissue Extracts and Cell Lysates

Thymolphthalein monophosphate is a versatile substrate for the quantification of both acid and alkaline phosphatase activity in in vitro models, including tissue extracts and cell lysates. medchemexpress.com Methodologies have been developed and refined to enhance sensitivity and ensure accuracy in these complex biological matrices. nih.gov For instance, in cellular model systems, protocols have been adapted to prevent interference from cellular components like genomic DNA, which can clump and affect pipetting accuracy. nih.gov

Research has demonstrated the effective use of this substrate in various cell lines. For example, studies have utilized thymolphthalein monophosphate to measure alkaline phosphatase (ALP) activity in HepG2 human liver cancer cells and hFOB/ER9 human fetal osteoblastic cells. nih.gov The principle of the assay involves the enzymatic release of thymolphthalein, and by increasing the pH of the medium, the reaction is stopped, and the blue color develops for measurement. scinito.ai This allows for the direct quantification of the hydrolysis product. labtest.com.br The presence of certain surfactants or proteins, such as Brij 35 or bovine serum albumin, has been shown to significantly enhance the rate of hydrolysis of thymolphthalein monophosphate by purified prostatic acid phosphatase, a finding that can be leveraged to increase assay sensitivity. researchgate.net

Table 1: Research Findings on Enzymatic Activity Detection in In Vitro Systems

| Research Focus | Sample Type | Key Findings | Reference |

|---|---|---|---|

| Method Modification for Increased Sensitivity | Serum | Variables influencing acid phosphatase activity were assessed to improve the determination of the enzyme. | nih.gov |

| Protocol Optimization for Cellular Models | HepG2 and hFOB/ER9 cell lines | A modified protocol was developed to prevent DNA clumping and allow for accurate alkaline phosphatase estimation in cell culture systems. | nih.gov |

| Enhancing Hydrolysis Rate | Purified prostatic acid phosphatase | The presence of Brij 35 or bovine serum albumin increased the catalytic rate of hydrolysis of thymolphthalein monophosphate by tenfold. | researchgate.net |

| General Substrate Application | Serum | Described the use of sodium thymolphthalein monophosphate for measuring alkaline phosphatase activity, where raising the pH stops the reaction and develops the color. | scinito.ai |

Research into Phosphatase Activity in Specific Non-Clinical Biological Fluids (e.g., seminal fluid analysis research)

A significant application of this compound, is in the forensic analysis of seminal fluid. It is used as a highly selective and stable substrate for the presumptive screening of seminal acid phosphatase, a key biomarker for the presence of semen. nih.gov This method has been shown to be a reliable alternative to other techniques that use potentially carcinogenic reagents like o-dianisidine, which is used with α-naphthyl phosphate. nih.gov

Comparative studies have demonstrated an exact correlation between the results obtained using sodium thymolphthalein monophosphate and the α-naphthyl phosphate methods in tests conducted on swabs from sexual assault kits. nih.gov The reaction is based on the high concentration of acid phosphatase in seminal fluid, which hydrolyzes the substrate. researchgate.net The subsequent addition of an alkaline solution develops a purple color, indicating a positive result. researchgate.net The intensity of this color can provide a semi-quantitative measure of acid phosphatase activity.

The specificity of thymolphthalein monophosphate for prostatic acid phosphatase makes it particularly valuable. medchemexpress.comnih.gov While seminal fluid contains various phosphatases, the high activity of prostatic acid phosphatase allows for sensitive detection. researchgate.net Research has explored the activity of acid phosphatase in semen mixed with other body fluids, providing insight into the detection limits and potential interferences in forensic casework. researchgate.net The test's reliability has made it a standard procedure in many forensic laboratories for searching for and identifying seminal stains. northwestern.edu

Table 2: Research Findings on Phosphatase Activity in Seminal Fluid

| Research Focus | Application | Key Findings | Reference |

|---|---|---|---|

| Presumptive Screening Test | Forensic analysis of seminal fluid | Sodium thymolphthalein monophosphate is a selective, stable, and safer alternative to α-naphthyl phosphate methods for detecting seminal acid phosphatase. | nih.gov |

| Method Comparison | Forensic casework | Results from tests using sodium thymolphthalein monophosphate correlated exactly with those using α-naphthyl phosphate. | nih.gov |

| Performance in Mixed Stains | Forensic analysis | The acid phosphatase test using this substrate is a common and reliable method for identifying semen in mixed bodily fluid stains. | researchgate.net |

| Historical and Methodological Review | Semen stain identification | The acid phosphatase test using substrates like thymolphthalein monophosphate is a cornerstone of seminal stain searching in forensic biology. | northwestern.edu |

Future Directions and Emerging Research Avenues

Potential for Novel Enzyme Assay Development Beyond Current Paradigms

Thymolphthalein (B86794) monophosphate is widely recognized as a chromogenic substrate for determining the activity of acid and alkaline phosphatases. oup.commedchemexpress.com The enzymatic hydrolysis of the phosphate (B84403) group liberates thymolphthalein, which, upon alkalinization, develops a distinct blue color that can be quantified spectrophotometrically. oup.com This principle forms the basis of numerous established assays, particularly for quantifying prostatic acid phosphatase in serum. oup.commedchemexpress.com

The future of enzyme assay development with thymolphthalein phosphate lies in expanding its application beyond these traditional endpoints. Research can be directed towards high-throughput screening (HTS) platforms for identifying inhibitors or activators of phosphatases, a critical step in drug discovery. The simple, colorimetric nature of the assay makes it readily adaptable to microplate formats used in HTS.

Further avenues include the development of kinetic assays to study enzyme mechanisms in greater detail. While endpoint assays are common, continuous monitoring of thymolphthalein production could provide valuable data on reaction rates and enzyme kinetics under various conditions. mdpi.com Exploring the substrate's utility with a broader range of phosphatases, beyond the common acid and alkaline varieties, could also unlock new diagnostic and research applications.

Exploration in Advanced Biosensor Design for Research Applications

The inherent properties of the thymolphthalein phosphate system—a specific enzymatic reaction leading to a distinct optical change—make it an attractive candidate for integration into advanced biosensor designs. A biosensor typically consists of a biological recognition element (an enzyme, in this case) coupled to a transducer that converts the biological response into a measurable signal.

Future research could focus on immobilizing a specific phosphatase onto a solid support, such as a nanoparticle or a sensor chip surface. When this functionalized surface is exposed to a sample containing thymolphthalein phosphate, the enzymatic reaction would occur in a localized area. The resulting color change could be detected by an optical transducer, creating a quantitative biosensor for either the substrate or, more importantly, for substances that inhibit or activate the immobilized enzyme.

Such biosensors could have applications in environmental monitoring (e.g., detecting phosphatase-inhibiting pollutants like heavy metals) or in point-of-care diagnostics. nih.gov The development of microfluidic "lab-on-a-chip" devices incorporating this enzymatic system could allow for rapid, sensitive, and low-volume analysis of phosphatase activity in clinical or environmental samples. nih.gov

Theoretical Modeling and Computational Biochemistry Studies Relevant to Compound Function and Enzyme Interaction

Currently, there is a lack of specific computational studies on the interaction between thymolphthalein phosphate and phosphatases. This represents a significant opportunity for future research. Theoretical modeling and computational biochemistry can provide profound insights into the molecular mechanisms governing this substrate-enzyme interaction.

Key computational approaches that could be employed include:

Molecular Docking: These simulations can predict the preferred binding orientation of thymolphthalein phosphate within the active site of various phosphatases. This would help elucidate the specific amino acid residues involved in substrate recognition and binding.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: This hybrid method can be used to model the enzymatic reaction itself—the cleavage of the phosphate ester bond. Such studies could detail the transition state of the reaction and clarify the catalytic mechanism at a sub-atomic level.

Molecular Dynamics (MD) Simulations: MD simulations can reveal the dynamic behavior of the enzyme-substrate complex over time. nih.gov This can help researchers understand how the binding of the substrate induces conformational changes in the enzyme, which are often crucial for catalytic activity. researchgate.net

These computational studies would not only deepen the fundamental understanding of how thymolphthalein phosphate functions but could also guide the rational design of new, modified substrates with enhanced specificity or different kinetic properties.

Unexplored Enzymatic Interactions and Substrate Diversification Strategies

The utility of thymolphthalein phosphate has been predominantly confined to acid and alkaline phosphatases. nih.gov A significant area for future research is the systematic screening of this substrate against a wider diversity of phosphatases, such as protein tyrosine phosphatases (PTPs), lipid phosphatases, and sugar phosphatases. Discovering novel reactivity with other enzyme subfamilies could open up entirely new fields of application in cell biology and clinical diagnostics.

Furthermore, substrate diversification through chemical synthesis offers a promising research avenue. The thymolphthalein scaffold can be systematically modified to create a library of new phosphate-based substrates. For instance, the addition of electron-withdrawing or electron-donating groups could alter the pKa of the resulting phenolphthalein (B1677637), shifting the colorimetric response to different wavelengths. This could enable the development of multiplex assays where the activities of several enzymes are measured simultaneously using different colored substrates. By analogy, the design of novel haptens for immunoassays demonstrates how targeted chemical modifications can produce molecules with desired binding properties and functionalities. nih.govmdpi.com

Applications in Forensic Science Methodological Research for Biological Fluid Detection

Thymolphthalein monophosphate is a key reagent in the presumptive acid phosphatase (AP) test, a long-standing method for the forensic identification of semen. nih.govbmbreports.org The prostate gland secretes high levels of acid phosphatase, making its detection a sensitive indicator for the presence of seminal fluid. forensicresources.org The use of sodium thymolphthalein monophosphate is considered an effective and safer alternative to other reagents, such as those using the carcinogenic dye o-dianisidine. nih.govresearchgate.net

Recent research has focused on expanding the utility of the AP test beyond semen detection. Studies have shown that the test can also yield positive results for other biological fluids, including saliva, earwax, and sweat, although reaction times may vary. jneonatalsurg.comjneonatalsurg.com This suggests that thymolphthalein phosphate-based assays could be developed into a more versatile screening tool for a wider range of biological evidence at crime scenes.

Future methodological research could focus on characterizing the persistence and stability of acid phosphatase activity in these alternative body fluids under various environmental conditions. jneonatalsurg.comjneonatalsurg.com Additionally, a crucial finding is that DNA suitable for profiling can be successfully recovered from the filter papers used to perform the AP test, even after two years. nih.gov This underscores the non-destructive nature of the test regarding downstream DNA analysis and reinforces its value in forensic workflows.

Table 1: Forensic Acid Phosphatase (AP) Test Reactivity with Various Body Fluids

| Biological Fluid | Typical AP Test Reaction Time | Forensic Significance |

|---|---|---|

| Semen | Immediate / < 1 minute | Presumptive identification of seminal fluid. forensicresources.org |

| Saliva | Immediate | Emerging application for detection. jneonatalsurg.com |

| Earwax | Immediate | Emerging application for detection. jneonatalsurg.com |

| Sweat | > 1 minute | Potential for detection, but weaker/slower reaction. jneonatalsurg.com |

| Vaginal Secretions | Possible weak/slow reaction | Can be a source of false positives for semen. forensicresources.orgresearchgate.net |

Q & A

Q. What are the primary applications of thymolphthalein phosphate, disodium salt in biochemical research?

this compound (TPDS) is widely used as a chromogenic substrate for enzyme activity assays, particularly for alkaline phosphatase (ALP) and acid phosphatase in serum or tissue samples. Upon enzymatic hydrolysis, the substrate releases thymolphthalein, which exhibits a measurable color change (absorbance at 595 nm). This reaction is critical for quantifying phosphatase activity in clinical diagnostics and cellular signaling studies .

Q. How is this compound synthesized, and what are its key structural features?

TPDS is synthesized by phosphorylating thymolphthalein, followed by neutralization with sodium hydroxide to form the disodium salt. The compound contains a phosphate ester group linked to the thymolphthalein backbone, which is essential for its substrate specificity. Structural analogs (e.g., thymolphthalein monophosphate magnesium salt) highlight the role of counterions in solubility and stability .

Q. What analytical methods are used to verify the purity of this compound?

- Spectrophotometry : Measure absorbance at 445 nm (free thymolphthalein) and 595 nm (enzyme-liberated product) to detect impurities like unreacted thymolphthalein.

- HPLC : Reverse-phase chromatography with UV detection (254 nm) identifies contaminants such as thymolphthalein or degradation products.

- Enzymatic validation : Test substrate performance with standardized acid phosphatase to confirm activity correlates with purity .

Advanced Research Questions

Q. How can researchers address lot-to-lot variability in commercial TPDS batches?

Variability arises from differences in water content (hygroscopicity) and thymolphthalein contamination. To mitigate:

- Quantitative spectrophotometry : Compare absorbance ratios (445/595 nm) to established purity thresholds.

- Chromatographic profiling : Use HPLC to quantify residual thymolphthalein (<0.5% w/w is acceptable).

- Standardized enzyme assays : Cross-validate each batch against a reference lot using prostatic acid phosphatase .

Q. What experimental design considerations are critical for optimizing TPDS-based phosphatase assays?

- pH optimization : Acid phosphatase requires pH 5.0–6.0, while alkaline phosphatase functions at pH 9.0–10.5.

- Substrate concentration : Perform Michaelis-Menten kinetics to determine and avoid substrate inhibition.

- Interference controls : Include blanks with EDTA (to chelate metal-dependent phosphatases) or levamisole (ALP inhibitor) .

Q. How can conflicting data from TPDS-based assays be resolved?

Discrepancies often stem from:

Q. What are the implications of TPDS hygroscopicity for long-term storage and experimental reproducibility?

TPDS absorbs moisture, altering its effective molarity. To ensure consistency:

- Store in desiccators with anhydrous calcium chloride.

- Determine water content via Karl Fischer titration before weighing.

- Prepare fresh solutions for critical assays .

Q. How can TPDS be modified to enhance its utility in novel research applications (e.g., imaging or high-throughput screening)?

- Fluorescent derivatives : Replace thymolphthalein with fluorogenic groups (e.g., 4-methylumbelliferone) for real-time imaging.

- Solid-phase immobilization : Covalently attach TPDS to microplates for automated phosphatase profiling.

- Nanoparticle conjugation : Enhance detection sensitivity by coupling TPDS to gold nanoparticles .

Q. What methodologies are recommended for analyzing TPDS stability under varying experimental conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.